Lipophilicity Advantage vs. Unsubstituted Phenyl Analog
The 4-chlorophenyl substitution on the oxazole scaffold confers significantly higher lipophilicity compared to the unsubstituted phenyl analog, ethyl 5-phenyloxazole-4-carboxylate. Predicted ACD/LogP for the target compound is 2.66–2.95 (KOWWIN estimate), whereas the unsubstituted phenyl analog exhibits LogP ≈ 1.9–2.1 . This ΔLogP of approximately +0.8–1.0 units translates to measurably longer retention times in reverse-phase HPLC and increased predicted membrane permeability (ACD/BCF = 68.67), a critical consideration for cell-based assay design and pharmacokinetic profiling .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP 2.66–2.95; KOWWIN estimate 2.95 |
| Comparator Or Baseline | Ethyl 5-phenyloxazole-4-carboxylate (CAS 32998-97-3): LogP ≈ 1.9–2.1 |
| Quantified Difference | ΔLogP ≈ +0.8–1.0 units |
| Conditions | ACD/Labs Percepta PhysChem Module prediction; KOWWIN v1.67 estimation |
Why This Matters
Higher LogP alters compound retention in chromatographic purification and predictive ADME profiles, making this compound a more suitable starting point for designing blood–brain barrier penetrant or membrane-permeable leads.
